molecular formula C15H12BrClO3 B2930370 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde CAS No. 428490-81-7

4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde

Cat. No.: B2930370
CAS No.: 428490-81-7
M. Wt: 355.61
InChI Key: QXPSFUCSQHKTED-UHFFFAOYSA-N
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Description

4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12BrClO3 It is a derivative of benzaldehyde, featuring bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 3-chloro-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide or potassium thiocyanate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling reactions: Palladium catalysts and organoboron reagents are typically used.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzoic acid.

    Reduction: 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzyl alcohol.

    Coupling reactions: Various biaryl compounds.

Scientific Research Applications

4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its functional groups may interact with biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Bromobenzyl)oxy]benzaldehyde: Lacks the chlorine and methoxy groups.

    4-[(4-Bromobenzyl)oxy]-3-chlorobenzaldehyde: Lacks the methoxy group.

    4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde: Lacks the chlorine group.

Uniqueness

The combination of these groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPSFUCSQHKTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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